
N,N-Dimethyl-N'-phenyl-N'-(trimethylsilyl)sulfuric diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N’-phenyl-N’-(trimethylsilyl)sulfuric diamide is a compound that belongs to the class of organosilicon compounds. It features a trimethylsilyl group, which is known for its chemical inertness and large molecular volume
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-phenyl-N’-(trimethylsilyl)sulfuric diamide typically involves the reaction of N,N-dimethyl-N’-phenylsulfuric diamide with a trimethylsilylating agent such as trimethylsilyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the trimethylsilyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of large-scale reactors and optimized reaction conditions would be necessary to produce the compound in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-N’-phenyl-N’-(trimethylsilyl)sulfuric diamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
N,N-Dimethyl-N’-phenyl-N’-(trimethylsilyl)sulfuric diamide has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which N,N-Dimethyl-N’-phenyl-N’-(trimethylsilyl)sulfuric diamide exerts its effects is primarily through its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other organosilicon compounds such as:
- N,N-Dimethyl-N’-phenylsulfuric diamide
- Trimethylsilyl chloride
- N,N-Dimethyl-N’-phenyl-N’-(trimethylsilyl)acetamide
Uniqueness
N,N-Dimethyl-N’-phenyl-N’-(trimethylsilyl)sulfuric diamide is unique due to the presence of both the trimethylsilyl group and the sulfuric diamide moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific synthetic applications and research studies .
Propriétés
Numéro CAS |
71633-55-1 |
|---|---|
Formule moléculaire |
C11H20N2O2SSi |
Poids moléculaire |
272.44 g/mol |
Nom IUPAC |
N-(dimethylsulfamoyl)-N-trimethylsilylaniline |
InChI |
InChI=1S/C11H20N2O2SSi/c1-12(2)16(14,15)13(17(3,4)5)11-9-7-6-8-10-11/h6-10H,1-5H3 |
Clé InChI |
ZSXZCBLZFRXPFT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)N(C1=CC=CC=C1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


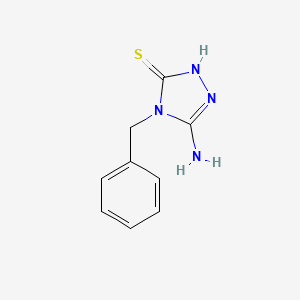


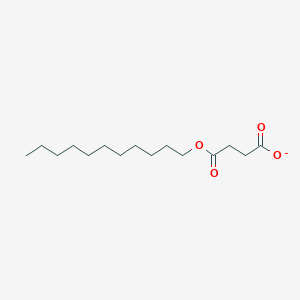
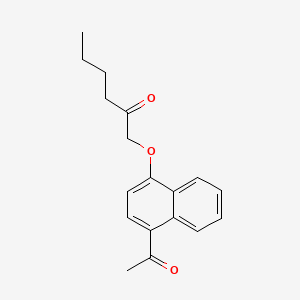
![Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester](/img/structure/B14461457.png)
![Tetradecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B14461459.png)


![N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide](/img/structure/B14461492.png)
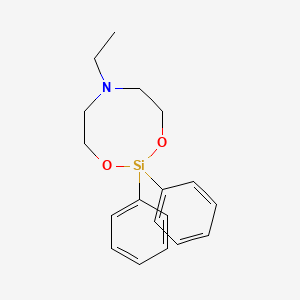
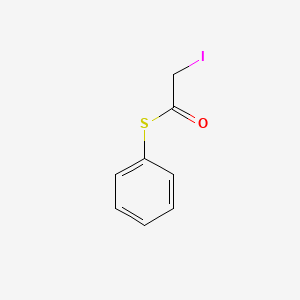
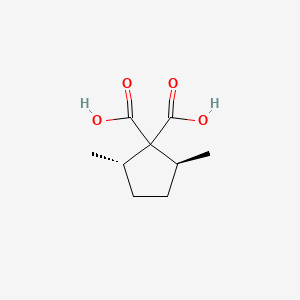
![5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14461513.png)
